

An In-depth Technical Guide to (S)-(1-Benzylpyrrolidin-3-yl)methanol

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Compound of Interest

Compound Name: (S)-(1-Benzylpyrrolidin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Benzylpyrrolidin-3-yl)methanol is a chiral pyrrolidine derivative of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereospecific structure, featuring a benzyl-protected nitrogen atom and a primary alcohol on a chiral pyrrolidine core, makes it a valuable building block for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

Molecular Structure and Identification

(S)-(1-Benzylpyrrolidin-3-yl)methanol possesses a well-defined three-dimensional structure crucial for its application in stereoselective synthesis. The molecule consists of a five-membered saturated nitrogen-containing heterocycle (pyrrolidine). A benzyl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group is bonded to the chiral carbon at position 3, with the stereochemistry defined as (S).

Table 1: Compound Identification

Identifier	Value
IUPAC Name	[(3S)-1-benzylpyrrolidin-3-yl]methanol[1]
CAS Number	78914-69-9[1]
Molecular Formula	C ₁₂ H ₁₇ NO[1]
Molecular Weight	191.27 g/mol
Synonyms	(S)-1-Benzyl-beta-prolinol, (3S)-1-(Phenylmethyl)-3-pyrrolidinemethanol[1]
InChI Key	QPQQBJDSKDWQMJ-LBPRGKRZSA-N[1]
SMILES	C1--INVALID-LINK--CO

Physicochemical and Spectroscopic Data

The physicochemical properties of **(S)-(1-Benzylpyrrolidin-3-yl)methanol** are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

Property	Value
Physical State	Light yellow to yellow viscous liquid or solid[2][3]
Boiling Point	274.9 ± 15.0 °C at 760 Torr[1]
Density	1.082 ± 0.06 g/cm ³ [3]
Solubility	Slightly soluble in water (14 g/L at 25 °C)[1]
pKa	14.93 ± 0.10 (Predicted)[3]

Spectroscopic Characterization

The structural elucidation of **(S)-(1-Benzylpyrrolidin-3-yl)methanol** is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the pyrrolidine ring, and the protons of the hydroxymethyl group. The diastereotopic nature of the protons on the pyrrolidine ring and the benzylic methylene group can lead to complex splitting patterns.
- ^{13}C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the benzyl group, the pyrrolidine ring, and the hydroxymethyl group.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

While specific spectral data is not provided here, it can be accessed through chemical databases such as ChemicalBook.

Experimental Protocols

The synthesis of **(S)-(1-Benzylpyrrolidin-3-yl)methanol** can be achieved through various synthetic routes. A common and effective method involves the reduction of a suitable chiral precursor, such as (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid. The following is a representative experimental protocol based on the reduction of a related substrate using lithium aluminum hydride (LiAlH_4).

Synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol via Reduction

This protocol is adapted from a general procedure for the reduction of N-benzyl-2-pyrrolidone-3-carboxylic acid.[4]

Starting Material: (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (a known raw material for the target compound).[1]

Reagents and Equipment:

- (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid
- Lithium aluminum hydride (LiAlH_4)

- Anhydrous tetrahydrofuran (THF)
- Water
- 15% Sodium hydroxide solution
- Ice-water bath
- Round-bottom flask equipped with a reflux condenser and a dropping funnel
- Magnetic stirrer
- Standard workup and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran. Cool the suspension to 0 °C using an ice-water bath.
- **Addition of Starting Material:** Dissolve (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous tetrahydrofuran. Add this solution dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- **Workup:** Stir the resulting mixture at room temperature for 30 minutes to an hour. Filter the solid aluminum salts and wash the filter cake thoroughly with tetrahydrofuran.
- **Purification:** Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The crude residue can be purified by column chromatography on

silica gel or alumina to afford the pure **(S)-(1-Benzylpyrrolidin-3-yl)methanol**.

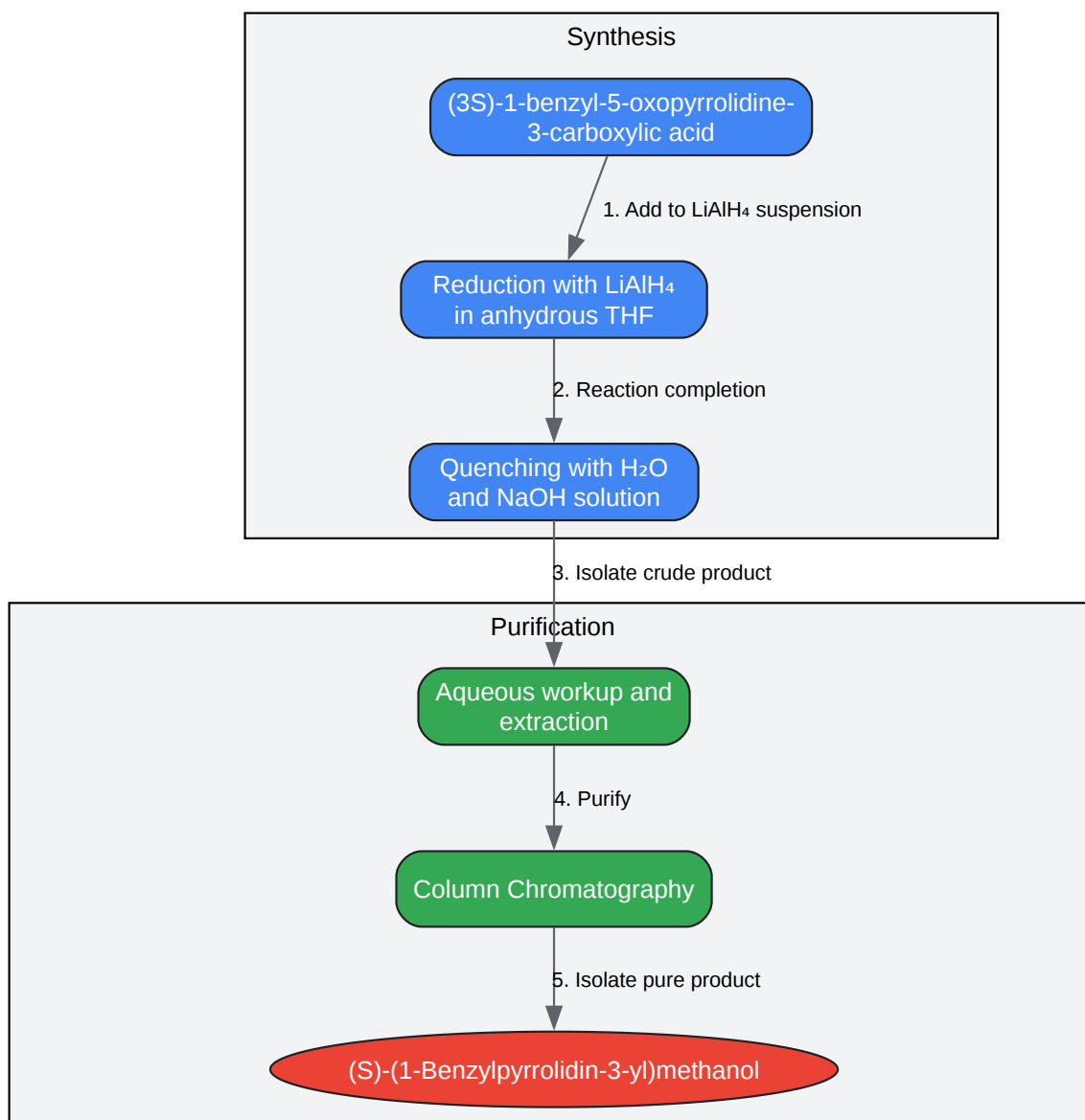
Characterization of the Product

The identity and purity of the synthesized **(S)-(1-Benzylpyrrolidin-3-yl)methanol** should be confirmed using the following methods:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the molecular structure.
- Mass Spectrometry: To verify the molecular weight.
- Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the hydroxyl group and other functional groups.

Visualization of Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of **(S)-(1-Benzylpyrrolidin-3-yl)methanol**.



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Caption: Synthetic workflow for **(S)-(1-Benzylpyrrolidin-3-yl)methanol**.

Applications in Drug Development

(S)-(1-Benzylpyrrolidin-3-yl)methanol is primarily utilized as a chiral intermediate in the synthesis of a wide range of pharmaceutical compounds. Its stereocenter is often incorporated into the final active pharmaceutical ingredient (API) to ensure specific interactions with biological targets.

- **CNS-Active Agents:** The pyrrolidine scaffold is a common feature in many centrally active compounds. This intermediate is particularly relevant in the development of novel treatments for neurological and psychiatric disorders.
- **Chiral Ligands:** The molecule can be further modified to serve as a chiral ligand in asymmetric catalysis, facilitating the synthesis of other enantiomerically pure compounds.

As there is no documented direct biological activity or signaling pathway for **(S)-(1-Benzylpyrrolidin-3-yl)methanol** itself, a signaling pathway diagram is not applicable. Its significance lies in its role as a precursor to biologically active molecules.

Conclusion

(S)-(1-Benzylpyrrolidin-3-yl)methanol is a versatile and valuable chiral building block in modern organic and medicinal chemistry. Its well-defined structure and functionality provide a reliable starting point for the stereoselective synthesis of complex molecular targets. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical entity.

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